N-[(E)-9-anthrylmethylidene]-3-bromoaniline
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Overview
Description
N-[(E)-9-anthrylmethylidene]-3-bromoaniline is an organic compound that features a unique structure combining an anthracene moiety with a brominated aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-3-bromoaniline typically involves the condensation of 9-anthraldehyde with 3-bromoaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-9-anthrylmethylidene]-3-bromoaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to deprotonate the nucleophile.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: The corresponding amine.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(E)-9-anthrylmethylidene]-3-bromoaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(E)-9-anthrylmethylidene]-3-bromoaniline depends on its specific application. In organic electronics, its unique electronic properties, such as fluorescence and charge transport, are exploited. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-9-anthrylmethylidene]-2-bromoaniline
- N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- N-[(E)-9-anthrylmethylidene]-3-chloroaniline
Uniqueness
N-[(E)-9-anthrylmethylidene]-3-bromoaniline is unique due to the specific positioning of the bromine atom on the aniline ring, which can influence its reactivity and electronic properties. This positional isomerism can lead to differences in the compound’s behavior in chemical reactions and its interactions in various applications.
Properties
Molecular Formula |
C21H14BrN |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(3-bromophenyl)methanimine |
InChI |
InChI=1S/C21H14BrN/c22-17-8-5-9-18(13-17)23-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H |
InChI Key |
XRWLGYQQQRPISF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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